molecular formula C9H13FSi B1621051 (3-Fluorophenyl)trimethylsilane CAS No. 7217-41-6

(3-Fluorophenyl)trimethylsilane

Cat. No.: B1621051
CAS No.: 7217-41-6
M. Wt: 168.28 g/mol
InChI Key: HREFXRBIIBMQEQ-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13FSi. It features a fluorine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of (3-fluorophenyl)magnesium bromide with trimethylchlorosilane. This Grignard reaction typically occurs under anhydrous conditions and requires a solvent such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Catalysts and specific temperature controls are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The phenyl ring can be oxidized under specific conditions, leading to the formation of fluorinated aromatic ketones or alcohols.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted phenyl derivatives, while oxidation reactions produce fluorinated aromatic ketones or alcohols.

Scientific Research Applications

(3-Fluorophenyl)trimethylsilane is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is employed in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which (3-Fluorophenyl)trimethylsilane exerts its effects is primarily through its reactivity in organic synthesis. The trimethylsilyl group acts as a protecting group for the phenyl ring, allowing selective reactions to occur at other positions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

  • (4-Fluorophenyl)trimethylsilane
  • (2-Fluorophenyl)trimethylsilane
  • (3-Chlorophenyl)trimethylsilane

Comparison: (3-Fluorophenyl)trimethylsilane is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric properties, affecting its behavior in synthetic applications. The presence of the fluorine atom also imparts distinct physical and chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design.

Properties

IUPAC Name

(3-fluorophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREFXRBIIBMQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375377
Record name Silane, (3-fluorophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-41-6
Record name Silane, (3-fluorophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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